ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves multiple steps, including the formation of the imidazo[2,1-f]purin core and subsequent functionalization. Common synthetic routes may involve:
Formation of the imidazo[2,1-f]purin core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 3,5-dimethylphenyl and phenyl groups through substitution reactions.
Esterification: Formation of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl 3-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate can be compared with similar compounds such as:
Ethyl (3,5-dimethylphenyl)acetate: Similar in structure but lacks the imidazo[2,1-f]purin core.
Ethyl 2-(3,5-dimethylphenyl)acetate: Another related compound with different functional groups.
(3,5-dimethylphenyl)acetaldehyde: Shares the 3,5-dimethylphenyl group but has different functional groups.
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and offers diverse reactivity and applications.
Properties
Molecular Formula |
C27H27N5O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
ethyl 3-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]propanoate |
InChI |
InChI=1S/C27H27N5O4/c1-5-36-22(33)11-12-30-25(34)23-24(29(4)27(30)35)28-26-31(23)16-21(19-9-7-6-8-10-19)32(26)20-14-17(2)13-18(3)15-20/h6-10,13-16H,5,11-12H2,1-4H3 |
InChI Key |
RSRCQBXDCXABSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC(=CC(=C4)C)C)C5=CC=CC=C5)N(C1=O)C |
Origin of Product |
United States |
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